Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione is a complex polymer known for its unique structural properties and applications. This compound is a type of polyester, which is formed through the polymerization of 1,3-benzenedicarboxylic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione. The resulting polymer exhibits excellent thermal stability, mechanical strength, and chemical resistance, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol to form an intermediate ester. This intermediate is then reacted with 1,3-isobenzofurandione under controlled conditions to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors under precise temperature and pressure conditions. The reaction is typically catalyzed by metal-based catalysts such as titanium or antimony compounds to enhance the reaction rate and yield. The polymerization process is carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the conversion of carbonyl groups to hydroxyl groups.
Substitution: The polymer can participate in substitution reactions, where functional groups on the polymer chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and are carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions can produce hydroxyl-containing compounds.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione involves its interaction with various molecular targets and pathways. The polymer’s hydroxyl and carboxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing cellular processes and material properties. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with similar thermal and mechanical properties.
Polybutylene terephthalate (PBT): Another polyester known for its excellent chemical resistance and mechanical strength.
Polycarbonate (PC): A polymer with high impact resistance and optical clarity, often used in similar applications.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced thermal stability and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials.
Properties
CAS No. |
101316-88-5 |
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Molecular Formula |
C22H24O10 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H;7-9H,2-5H2,1H3 |
InChI Key |
RVJSOEYHNBZKIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Related CAS |
101316-88-5 |
Origin of Product |
United States |
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